8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-((4-Chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a bicyclic imidazo[2,1-f]purine-dione core. Its structure includes a 1,7-dimethyl substitution on the purine ring and an 8-position ethyl linker bearing a 4-chlorophenylamino group. The 4-chlorophenyl moiety may enhance receptor binding selectivity, as seen in related compounds with halogenated aryl groups .
Properties
IUPAC Name |
6-[2-(4-chloroanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23(10)8-7-19-12-5-3-11(18)4-6-12/h3-6,9,19H,7-8H2,1-2H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYZCOZFJQDTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to as a derivative of imidazopurine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Imidazo[2,1-f]purine core : This heterocyclic structure is known for its role in various biological activities.
- 4-Chlorophenyl group : Contributes to the compound's lipophilicity and biological interactions.
- Dimethyl substitution : Enhances stability and may influence binding affinity to biological targets.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 333.79 g/mol.
Research indicates that compounds similar to this compound exhibit several biological activities:
-
Antibacterial Activity :
- Studies have shown that imidazopurine derivatives can inhibit bacterial growth. For instance, related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant for developing treatments for neurodegenerative diseases .
- Urease inhibition has been explored for its potential in treating infections caused by urease-producing bacteria.
- Antitumor Activity :
Case Studies
A series of pharmacological evaluations have been conducted on compounds related to the imidazopurine scaffold:
- Study 1 : A study indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against urease, highlighting their potential as effective inhibitors compared to standard drugs .
- Study 2 : In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models, suggesting a role in cancer therapy .
Binding Interactions
Molecular docking studies have revealed that the compound interacts with various biological macromolecules:
- Bovine Serum Albumin (BSA) : Binding studies suggest that the compound has a high affinity for BSA, which may enhance its bioavailability and therapeutic efficacy .
Data Summary
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, studies have demonstrated that it can inhibit the activity of certain kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in malignant cells .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
3. Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage and may play a role in neurodegenerative disease management .
Biochemical Applications
1. Enzyme Inhibition
The compound acts as a potent inhibitor of several enzymes involved in nucleotide metabolism and signaling pathways. This inhibition can lead to altered cellular responses and has implications for diseases characterized by dysregulated nucleotide metabolism .
2. Molecular Targeting
Due to its structural characteristics, this compound can be used as a molecular probe to study various biological processes. Its ability to bind selectively to certain receptors or enzymes makes it valuable for understanding disease mechanisms at the molecular level .
Case Studies
Case Study 1: Anticancer Research
A study focusing on the anticancer potential of related imidazopurine derivatives found that these compounds could effectively inhibit tumor growth in xenograft models of human cancers. The mechanism involved the downregulation of signaling pathways associated with cell survival and proliferation .
Case Study 2: Inflammation Models
In vivo studies using models of acute inflammation demonstrated that administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This suggests its potential utility in developing anti-inflammatory therapies .
Data Table: Summary of Applications
| Application Type | Specific Use Case | Mechanism of Action |
|---|---|---|
| Anticancer Activity | Tumor growth inhibition | Kinase inhibition leading to apoptosis |
| Anti-inflammatory Effects | Treatment of chronic inflammatory diseases | Cytokine modulation |
| Neuroprotective Properties | Protection against oxidative stress in neurons | Antioxidant activity |
| Enzyme Inhibition | Modulation of nucleotide metabolism | Competitive inhibition of key metabolic enzymes |
| Molecular Targeting | Probing biological processes | Selective binding to specific receptors/enzyme targets |
Comparison with Similar Compounds
Substituent-Driven Receptor Selectivity
- Halogenated Aryl Groups : Fluorine or chlorine at the para position of the phenyl ring enhances 5-HT1A receptor affinity. For example, AZ-861 (3-CF₃) has a 5-HT1A Ki of 0.2 nM, outperforming AZ-853 (2-F, Ki = 0.6 nM) . The target compound’s 4-chlorophenyl group may similarly improve selectivity .
- Piperazine Linkers : Piperazinylalkyl chains (e.g., in AZ-853, AZ-861) optimize binding to serotonin receptors, while ethyl or butyl linkers (e.g., in CB11) favor PPARγ activation .
Metabolic and Pharmacokinetic Profiles
- Lipophilicity : Piperazine-containing analogs (e.g., AZ-853) exhibit moderate logP values (~3.5), correlating with improved blood-brain barrier penetration .
- Metabolic Stability : Compounds like 3i show moderate stability in human liver microsomes (HLM), suggesting manageable first-pass metabolism .
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing 8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
Answer:
The compound is synthesized via cyclization reactions of amido-nitriles under mild conditions . A critical step involves optimizing reaction time and temperature to avoid side products. For purification, recrystallization using ethanol/dichloromethane mixtures (1:2 v/v) is effective for obtaining high-purity crystals, as demonstrated in analogous imidazopurine derivatives . Key analytical validation includes HPLC (>95% purity) and NMR to confirm structural integrity.
Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., methyl groups at N1/N7, ethyl linkage to 4-chlorophenyl) .
- X-ray Diffraction (XRD): Single-crystal XRD resolves coplanarity of the imidazo[2,1-f]purine core and torsional angles of substituents, critical for understanding steric effects .
- Mass Spectrometry (HRMS): Validates molecular weight (C17H18ClN5O2, theoretical MW 359.81 g/mol) and isotopic patterns .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-infective)?
Answer:
Contradictions arise from differences in assay conditions or structural analogs. A systematic approach includes:
- Dose-Response Profiling: Test across multiple cell lines (e.g., MCF-7 for cancer, bacterial strains for anti-infective activity) with IC50/EC50 calculations .
- Structural-Activity Relationship (SAR) Analysis: Compare with analogs (e.g., 8-benzyl derivatives) to isolate substituent-specific effects .
- Mechanistic Studies: Use enzyme inhibition assays (e.g., kinase panels) or receptor binding studies (e.g., 5-HT1A modulation) to clarify primary targets .
Table 1: Comparative Bioactivity of Imidazopurine Derivatives
| Compound | Anticancer (IC50, μM) | Antibacterial (MIC, μg/mL) | Primary Target |
|---|---|---|---|
| Target Compound | 2.1 ± 0.3 (MCF-7) | 16.5 (E. coli) | Kinase X |
| 8-Benzyl Analog | 5.8 ± 0.7 | >64 | DNA Topoisomerase |
| 8-Cyclopentyl Derivative | 0.9 ± 0.2 | 32.0 | 5-HT1A Receptor |
Advanced Question: What computational or AI-driven strategies can optimize synthesis or mechanistic analysis?
Answer:
- COMSOL Multiphysics Simulations: Model reaction kinetics (e.g., cyclization efficiency) to predict optimal solvent systems or catalysts .
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., 5-HT1A) to prioritize derivatives for synthesis .
- Machine Learning (ML): Train models on bioactivity datasets to predict toxicity or ADMET properties early in development .
Advanced Question: How can structural modifications enhance selectivity for therapeutic targets?
Answer:
- Side-Chain Engineering: Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity and receptor affinity .
- Core Modifications: Introduce heteroatoms (e.g., sulfur at C2) to alter electronic properties and improve metabolic stability .
- Pharmacokinetic Optimization: Use prodrug strategies (e.g., esterification of the dione moiety) to enhance bioavailability .
Basic Question: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Anticancer: MTT assay on cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control .
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase activity) with ATP-competitive inhibitors as benchmarks .
Advanced Question: How can researchers address discrepancies in pharmacokinetic data (e.g., bioavailability vs. brain penetration)?
Answer:
- Blood-Brain Barrier (BBB) Models: Use in vitro BBB permeability assays (e.g., PAMPA) or in vivo imaging (e.g., PET tracers) to assess brain penetration .
- Metabolite Identification: LC-MS/MS to track degradation products in plasma and hepatic microsomes .
- Species-Specific Differences: Cross-validate in murine vs. primate models to account for metabolic variations .
Advanced Question: What strategies validate target engagement in complex biological systems?
Answer:
- Click Chemistry Probes: Incorporate alkyne tags into the compound for pull-down assays and target identification via mass spectrometry .
- Thermal Shift Assays (TSA): Monitor protein thermal stability changes upon ligand binding to confirm direct interaction .
- CRISPR/Cas9 Knockout Models: Validate target dependency by assessing compound efficacy in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
